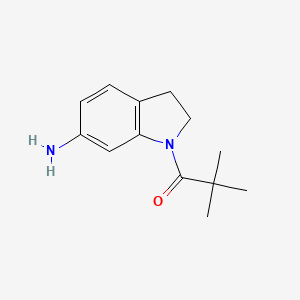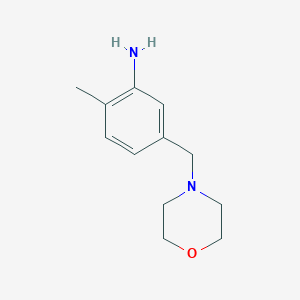
2-methyl-5-(4-morpholinylmethyl)Benzenamine
Descripción general
Descripción
2-methyl-5-(4-morpholinylmethyl)Benzenamine is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a morpholinylmethyl group . The exact structure visualization is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
2-Methyl-5-(4-morpholinylmethyl)benzenamine and its derivatives have been studied for their potential pharmacological applications. For example, a study focused on synthesizing and characterizing a series of 4-(2-aminophenyl)morpholines, closely related to this compound. These compounds were evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. Significant activities in these areas were reported, indicating potential therapeutic applications (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
Green Synthesis Approaches
Electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, which include this compound derivatives, has been explored as a greener, one-pot procedure. This method emphasizes environmental sustainability while synthesizing compounds of potential biological significance (Nematollahi & Esmaili, 2010).
Biodegradation Studies
The biodegradation of 2-methylquinoline, a compound structurally related to this compound, has been investigated under aerobic and denitrifying conditions using activated sludge. This research provides insight into the environmental fate and degradation pathways of such compounds, which is crucial for assessing their environmental impact (Wang, Li, & Yang, 2010).
Development of Chemosensors
A derivative of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, structurally related to this compound, was identified as a selective chemosensor for Ag(+) ion. This research highlights the potential for developing sensitive chemical sensors based on morpholine derivatives (Tharmaraj, Devi, & Pitchumani, 2012).
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives have been explored for various therapeutic applications, such as in the development of neurokinin-1 receptor antagonists and gastrokinetic agents. These studies demonstrate the compound's potential in drug development and therapy (Harrison et al., 2001).
Propiedades
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVCQTRILTZRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
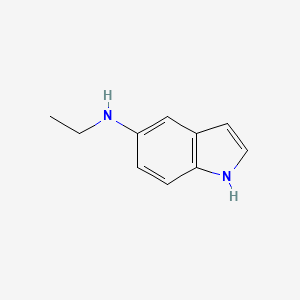
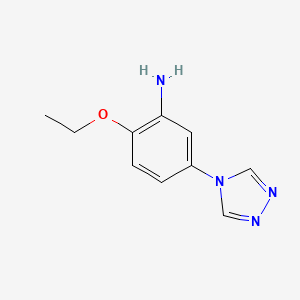

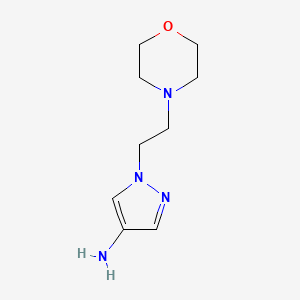
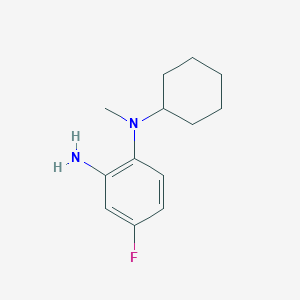
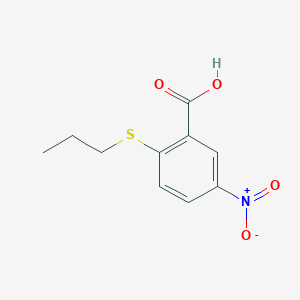
amine](/img/structure/B1414688.png)

![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)
